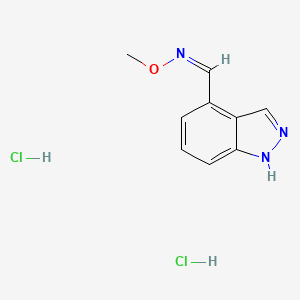

(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride

Description

Properties

IUPAC Name |

(Z)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c1-13-11-5-7-3-2-4-9-8(7)6-10-12-9;;/h2-6H,1H3,(H,10,12);2*1H/b11-5-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGSJXTZUWMDRC-PHTSJKJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C2C=NNC2=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C1=C2C=NNC2=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride typically involves the reaction of indazole derivatives with methoxyamine hydrochloride under specific conditions. One common method includes the use of ethyl acetate and hydroxylamine hydrochloride, followed by methylation with dimethyl sulfate and subsequent hydrolysis to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound (Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry, agrochemicals, and materials science.

Anticancer Activity

Research has indicated that derivatives of indazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain indazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The compound may share similar mechanisms, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

Indazole-based compounds have also been noted for their antimicrobial activities. They can act against various bacterial strains, including Gram-positive and Gram-negative bacteria. The dihydrochloride form enhances solubility and bioavailability, which are crucial for effective antimicrobial action. Case studies have reported significant inhibition of bacterial growth in vitro, suggesting potential applications in treating infections.

Enzyme Inhibition

The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibitors targeting bacterial synthetase MurD have been studied for their role in combating antibiotic resistance. The structural features of this compound could facilitate interactions with such enzymes, warranting further exploration.

Herbicidal Activity

Research on similar indazole derivatives has revealed their potential as herbicides. Their ability to disrupt photosynthesis or inhibit specific biochemical pathways in plants can lead to effective weed management solutions. Preliminary studies suggest that this compound could be evaluated for its herbicidal efficacy against common agricultural weeds.

Insecticidal Properties

Insecticidal activity is another area where indazole compounds have shown promise. The compound's mechanism may involve neurotoxic effects on pests, providing an alternative to conventional insecticides with lower environmental impact.

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing novel materials. Its application in polymer chemistry could lead to the development of materials with enhanced properties such as thermal stability or electrical conductivity.

Photovoltaic Applications

Recent advancements in organic photovoltaic materials have highlighted the importance of indazole derivatives. The incorporation of this compound into organic solar cells may improve efficiency due to its electronic properties.

Mechanism of Action

The mechanism of action of (Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and function. For instance, it may block abasic sites in DNA, disrupting the base excision repair pathway and increasing cytotoxicity in cancer cells .

Comparison with Similar Compounds

Structural Analogues from the Indazole/Indole Family

The following table summarizes key structural and functional differences between the target compound and related indazole/indole derivatives (data sourced from ):

Key Observations:

- Functional Group Diversity : The target compound (IN-0580) uniquely combines a methoxyamine group with a dihydrochloride salt, whereas analogues like QZ-2536 and JS-5031 feature primary amine or benzamide moieties. These differences influence reactivity, solubility, and biological target interactions.

- Salt Forms : The dihydrochloride in IN-0580 contrasts with the single hydrochloride in JS-5031. Dihydrochloride salts generally exhibit higher aqueous solubility, critical for in vitro assays .

Spectroscopic Comparisons

- Methoxy Group Signals : In NMR studies (), methoxy protons in similar compounds resonate at δ ~3.98 ppm. This aligns with the expected chemical environment of IN-0580’s methoxy group.

- Amine Proton Shifts : Hydrogen bonding in amine groups (e.g., δ 9.84 ppm in ’s compound 5c) suggests that IN-0580’s imine nitrogen may exhibit similar deshielding if participating in hydrogen bonds, affecting its stability or interaction with biological targets .

Salt Form and Solubility

- Dihydrochloride Salts: The synthesis of dihydrochloride derivatives, as described in , involves protonating basic nitrogen atoms to improve solubility. IN-0580’s dihydrochloride form likely enhances its bioavailability compared to neutral or mono-salt analogues like JS-5031 .

- Comparison with Biogenic Amine Salts : While biogenic amines (e.g., putrescine dihydrochloride in ) share the dihydrochloride salt, their aliphatic structures lack the aromatic indazole core, resulting in distinct physicochemical behaviors (e.g., lower logP values for aliphatic amines) .

Biological Activity

(Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features an indazole core, which is known for its diverse biological properties. The methoxy group and the imine functionality contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with indazole scaffolds exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The specific activities of this compound are explored in the following sections.

Anticancer Activity

Indazole derivatives have been studied for their anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| HeLa (Cervical) | 8.2 | Cell cycle arrest |

| A549 (Lung) | 12.3 | Inhibition of proliferation |

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 20 µg/mL | Metabolic pathway interference |

| Pseudomonas aeruginosa | 25 µg/mL | Disruption of membrane integrity |

Case Studies

Several studies have investigated the biological activity of related indazole compounds, providing insights into the potential applications of this compound.

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of various indazole derivatives, noting significant inhibition of tumor growth in xenograft models when treated with similar compounds .

- Antibacterial Efficacy : Research conducted on a series of indazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, suggesting that modifications to the indazole structure could enhance antibacterial potency .

- Mechanistic Insights : Investigations into the mechanism revealed that indazole derivatives could induce oxidative stress in bacterial cells, leading to cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted indazole aldehydes and methoxyamine derivatives. For example, analogous imidazole compounds are synthesized via refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with amines in acetic acid, followed by hydrochloride salt formation . For Z-isomer specificity, reaction conditions (e.g., solvent polarity, temperature, and catalyst) must be optimized to favor kinetic control. Monitoring via TLC or HPLC during intermediate steps ensures reaction progression .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation exposure; evacuate areas during spills .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately .

- Storage : Keep in sealed glass containers at 2–8°C, away from heat/light to prevent degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the chemical identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) verify structural integrity. For dihydrochloride salts, observe characteristic NH/amine proton shifts and chloride counterion integration .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ or [M+2H]²⁺ ions).

- Purity Analysis : Quantitative NMR (qNMR) with ethyl paraben as an internal standard provides >98% purity validation .

Q. What spectroscopic methods are suitable for structural characterization?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH bends at ~3300 cm⁻¹) .

- UV-Vis : Assess π→π* transitions in conjugated systems (e.g., indazole rings) for electronic properties .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, though crystallization may require vapor diffusion with DCM/hexane .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the stereochemistry of this compound?

- Methodological Answer :

- Crystallization : Optimize via solvent layering (e.g., DCM layered with hexane).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer at 100–150 K.

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bond modeling. Validate Z-configuration via torsional angles and electron density maps .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR vs. XRD)?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify discrepancies in tautomeric forms or protonation states .

- Dynamic NMR : Probe temperature-dependent shifts to detect conformational exchange (e.g., hindered rotation in Z/E isomers).

- Synchrotron XRD : High-resolution data can resolve ambiguities in hydrogen atom positions .

Q. How can researchers optimize reaction conditions to improve the yield of the Z-isomer?

- Methodological Answer :

- Solvent Effects : Use low-polarity solvents (e.g., toluene) to stabilize the Z-isomer via reduced dipole interactions.

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to template the transition state favoring Z-configuration .

- Kinetic Control : Short reaction times and lower temperatures (<60°C) prevent isomerization to the thermodynamically stable E-form .

Q. What are the challenges in assessing the stability of this compound under various storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials with desiccants .

- Hydrolytic Stability : Test pH-dependent degradation in buffered solutions (pH 1–13) to identify labile bonds (e.g., imine groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.